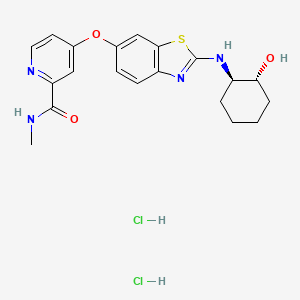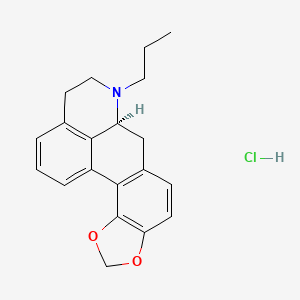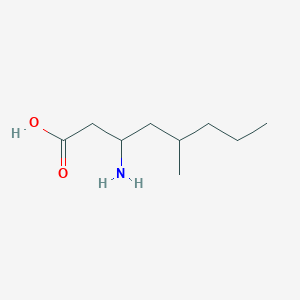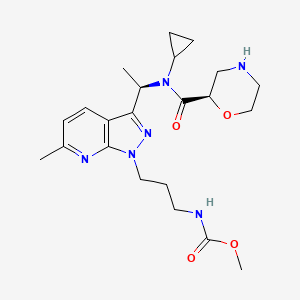
Isr-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isr-IN-1 is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its ability to interact with specific molecular targets, making it a valuable tool in research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Isr-IN-1 typically involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. The synthetic route often includes steps such as:
Starting Material Preparation: The initial step involves the preparation of the starting materials, which are chosen based on their reactivity and compatibility with the desired reaction conditions.
Reaction Setup: The reaction is set up in a controlled environment, often using a solvent that can dissolve the reactants and facilitate the reaction. Common solvents include water, ethanol, and dimethyl sulfoxide.
Reaction Conditions: The reaction conditions, such as temperature, pressure, and pH, are optimized to ensure the maximum yield of this compound. Catalysts may also be used to accelerate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up to meet the demand for this compound. The industrial production methods often involve:
Large-Scale Reactors: The reactions are carried out in large-scale reactors that can handle significant quantities of reactants and products.
Continuous Flow Systems: Continuous flow systems are used to maintain a steady production rate and ensure consistent quality.
Purification Processes: The final product is purified using techniques such as crystallization, distillation, and chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Isr-IN-1 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from this compound, resulting in the formation of oxidized products.
Reduction: In this reaction, this compound gains electrons or hydrogen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group in this compound with another, resulting in the formation of substituted products.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and chromium trioxide are commonly used as oxidizing agents.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and hydrogen gas are commonly used as reducing agents.
Substitution Reagents: Halogens, alkyl groups, and acyl groups are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may result in the formation of various oxidized derivatives, while reduction may yield different reduced forms of the compound.
Applications De Recherche Scientifique
Isr-IN-1 has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a reagent in various chemical reactions to study reaction mechanisms and develop new synthetic methods.
Biology: In biology, this compound is used to study cellular processes and molecular interactions. It is often used in assays to investigate the effects of specific compounds on biological systems.
Medicine: In medicine, this compound is used in drug discovery and development. It is used to screen for potential therapeutic compounds and study their effects on disease models.
Industry: In industry, this compound is used in the production of various chemicals and materials. It is also used in quality control processes to ensure the purity and consistency of products.
Mécanisme D'action
The mechanism of action of Isr-IN-1 involves its interaction with specific molecular targets, such as enzymes, receptors, and proteins. This interaction can lead to various effects, including:
Inhibition of Enzymes: this compound can inhibit the activity of specific enzymes, leading to changes in metabolic pathways and cellular processes.
Activation of Receptors: this compound can activate specific receptors, leading to changes in cellular signaling pathways and gene expression.
Modulation of Protein Function: this compound can bind to specific proteins and modulate their function, leading to changes in cellular processes and physiological responses.
Comparaison Avec Des Composés Similaires
Isr-IN-1 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Isr-IN-2: This compound has a similar structure to this compound but differs in its reactivity and biological activity.
Isr-IN-3: This compound has a different molecular target compared to this compound, leading to different effects on cellular processes.
Isr-IN-4: This compound has a similar mechanism of action to this compound but differs in its potency and selectivity.
Propriétés
Formule moléculaire |
C22H22Cl2F2N2O4 |
|---|---|
Poids moléculaire |
487.3 g/mol |
Nom IUPAC |
2-(4-chloro-3-fluorophenoxy)-N-[4-[[2-(4-chloro-3-fluorophenoxy)acetyl]amino]cyclohexyl]acetamide |
InChI |
InChI=1S/C22H22Cl2F2N2O4/c23-17-7-5-15(9-19(17)25)31-11-21(29)27-13-1-2-14(4-3-13)28-22(30)12-32-16-6-8-18(24)20(26)10-16/h5-10,13-14H,1-4,11-12H2,(H,27,29)(H,28,30) |
Clé InChI |
BLLMXZJTGLCEBP-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1NC(=O)COC2=CC(=C(C=C2)Cl)F)NC(=O)COC3=CC(=C(C=C3)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![methyl 1-(cyclopropanecarbonylamino)-9H-pyrido[3,4-b]indole-7-carboxylate](/img/structure/B11930581.png)
![3-Quinolinecarboxylic acid, 7-[(7S)-7-amino-5-azaspiro[2.4]hept-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-1,4-dihydro-4-oxo-, hydrate](/img/structure/B11930589.png)

![N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-methylpyrrolo[3,2-b]pyridin-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide](/img/structure/B11930596.png)
![[4,4'-Bipyridine]-3,3'-dicarboxylic acid](/img/structure/B11930598.png)
![(2S)-2-[[(2S)-2-[[(2S)-2-[7-(2,5-dioxopyrrol-1-yl)heptanoylamino]propanoyl]amino]propanoyl]amino]-N-(4-hydroxyphenyl)-N'-tritylbutanediamide](/img/structure/B11930599.png)

![(1S,2R,4R,5R,10R,11S,14R,15R,18S)-15-[(1S)-1-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-5-hydroxy-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one](/img/structure/B11930630.png)

